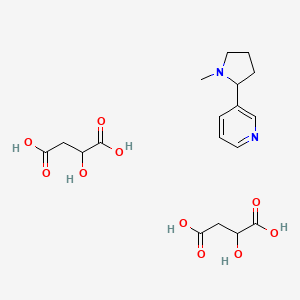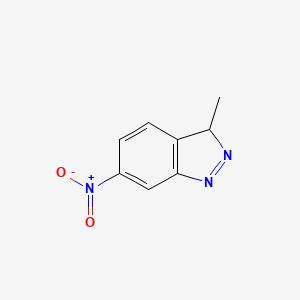![molecular formula C12H15ClO3 B13403133 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is an organic compound with the molecular formula C12H15ClO3. This compound is known for its unique structure, which includes a chloropropoxy group and a methoxyphenyl group attached to a trideuterioethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone typically involves the reaction of 3-chloropropanol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trideuterioacetyl chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a reference compound in NMR spectroscopy due to its deuterium atoms.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its unique structural features.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of metabolic enzymes and the disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but lacks the trideuterioethanone group.
4-(3-Chloropropoxy)-1,1′-biphenyl: Contains a biphenyl group instead of a methoxyphenyl group.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone is unique due to the presence of trideuterium atoms, which makes it valuable in NMR spectroscopy and other analytical techniques. Its specific structural features also make it a versatile compound in various chemical reactions and scientific research applications .
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
245.71 g/mol |
IUPAC-Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i1D3 |
InChI-Schlüssel |
RBBVSSYQKVBALO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCCl)OC |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


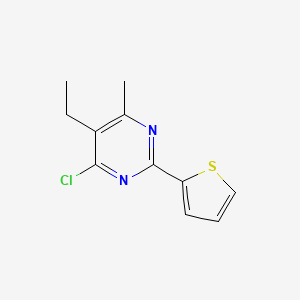

![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)
![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
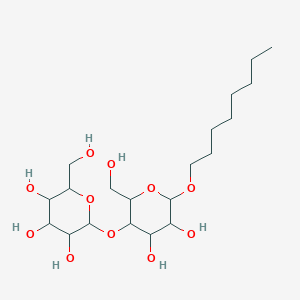
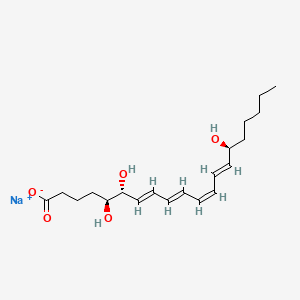
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)

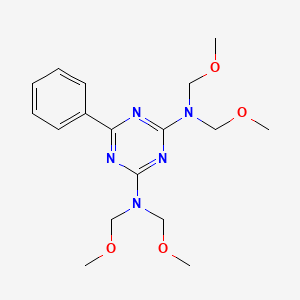
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
